REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH:30]=[C:29]([CH3:31])[CH2:28][CH:27]([CH3:32])[CH2:26][CH:25]([O:33][CH3:34])[CH:24]2[O:35][C:20]([OH:39])([CH:21]([CH3:38])[CH2:22][CH:23]2[O:36][CH3:37])[C:19](=[O:40])[C:18](=[O:41])[N:17]2[CH:12]([CH2:13][CH2:14][CH2:15][CH2:16]2)[C:11](=[O:42])[O:10][CH:9]([C:43]([CH3:54])=[CH:44][CH:45]2[CH2:50][CH2:49][CH:48]([OH:51])[CH:47]([O:52][CH3:53])[CH2:46]2)[CH:8]([CH3:55])[CH:7]([OH:56])[CH2:6][C:5]1=[O:57])[CH:2]=[CH2:3].C(Cl)(Cl)=O.C1(C)C=CC=CC=1>C(#N)C>[CH3:32][C@H:27]1[CH2:28][C:29]([CH3:31])=[CH:30][C@@H:4]([CH2:1][CH:2]=[CH2:3])[C:5](=[O:57])[CH2:6][C@H:7]([OH:56])[C@@H:8]([CH3:55])[C@@H:9](/[C:43](/[CH3:54])=[CH:44]/[C@H:45]2[CH2:46][C@@H:47]([O:52][CH3:53])[C@H:48]([OH:51])[CH2:49][CH2:50]2)[O:10][C:11](=[O:42])[C@H:12]2[N:17]([CH2:16][CH2:15][CH2:14][CH2:13]2)[C:18](=[O:41])[C:19](=[O:40])[C@:20]2([OH:39])[O:35][C@@H:24]([C@@H:23]([O:36][CH3:37])[CH2:22][C@H:21]2[CH3:38])[C@@H:25]([O:33][CH3:34])[CH2:26]1
|
Name
|
|
Quantity
|
8.04 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C1C(CC(C(C(OC(C2CCCCN2C(C(C2(C(CC(C(C(CC(CC(=C1)C)C)OC)O2)OC)C)O)=O)=O)=O)C(=CC2CC(C(CC2)O)OC)C)C)O)=O
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
by stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the reaction solution was concentrated under reduced pressure, TOYO-Pearl resin (TSKgel AF-amino, 100 μl, free amino group (available amino group) 0.01 mmol; manufactured by Tosoh Corporation) and acetonitrile (CH3CN; 500 μl)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
the resin was washed with DMF two times and with water two times
|
Type
|
ADDITION
|
Details
|
a saturated aqueous solution of sodium hydrogen carbonate (1 ml) was added
|
Type
|
STIRRING
|
Details
|
by stirring for 1 minute
|
Duration
|
1 min
|
Type
|
WASH
|
Details
|
After the resin was washed with water two times and with DMF two times, acetic anhydride (100 μl) and DMF (400 μl)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 5 minutes
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
Subsequently, the resin was washed with DMF three times and with 20% aqueous ethanol two times
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH:30]=[C:29]([CH3:31])[CH2:28][CH:27]([CH3:32])[CH2:26][CH:25]([O:33][CH3:34])[CH:24]2[O:35][C:20]([OH:39])([CH:21]([CH3:38])[CH2:22][CH:23]2[O:36][CH3:37])[C:19](=[O:40])[C:18](=[O:41])[N:17]2[CH:12]([CH2:13][CH2:14][CH2:15][CH2:16]2)[C:11](=[O:42])[O:10][CH:9]([C:43]([CH3:54])=[CH:44][CH:45]2[CH2:50][CH2:49][CH:48]([OH:51])[CH:47]([O:52][CH3:53])[CH2:46]2)[CH:8]([CH3:55])[CH:7]([OH:56])[CH2:6][C:5]1=[O:57])[CH:2]=[CH2:3].C(Cl)(Cl)=O.C1(C)C=CC=CC=1>C(#N)C>[CH3:32][C@H:27]1[CH2:28][C:29]([CH3:31])=[CH:30][C@@H:4]([CH2:1][CH:2]=[CH2:3])[C:5](=[O:57])[CH2:6][C@H:7]([OH:56])[C@@H:8]([CH3:55])[C@@H:9](/[C:43](/[CH3:54])=[CH:44]/[C@H:45]2[CH2:46][C@@H:47]([O:52][CH3:53])[C@H:48]([OH:51])[CH2:49][CH2:50]2)[O:10][C:11](=[O:42])[C@H:12]2[N:17]([CH2:16][CH2:15][CH2:14][CH2:13]2)[C:18](=[O:41])[C:19](=[O:40])[C@:20]2([OH:39])[O:35][C@@H:24]([C@@H:23]([O:36][CH3:37])[CH2:22][C@H:21]2[CH3:38])[C@@H:25]([O:33][CH3:34])[CH2:26]1
|
Name
|
|
Quantity
|
8.04 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C1C(CC(C(C(OC(C2CCCCN2C(C(C2(C(CC(C(C(CC(CC(=C1)C)C)OC)O2)OC)C)O)=O)=O)=O)C(=CC2CC(C(CC2)O)OC)C)C)O)=O
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
by stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the reaction solution was concentrated under reduced pressure, TOYO-Pearl resin (TSKgel AF-amino, 100 μl, free amino group (available amino group) 0.01 mmol; manufactured by Tosoh Corporation) and acetonitrile (CH3CN; 500 μl)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
the resin was washed with DMF two times and with water two times
|
Type
|
ADDITION
|
Details
|
a saturated aqueous solution of sodium hydrogen carbonate (1 ml) was added
|
Type
|
STIRRING
|
Details
|
by stirring for 1 minute
|
Duration
|
1 min
|
Type
|
WASH
|
Details
|
After the resin was washed with water two times and with DMF two times, acetic anhydride (100 μl) and DMF (400 μl)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 5 minutes
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
Subsequently, the resin was washed with DMF three times and with 20% aqueous ethanol two times
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |